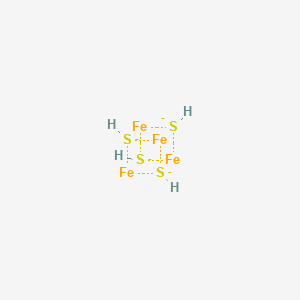
IronSULFUR CLUSTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-sulfur clusters (ISCs) are ubiquitous in nature and are essential for many biological processes, including electron transfer, DNA repair, and nitrogen fixation. They are also important for the function of many enzymes, including aconitase, ferredoxin, and nitrogenase.
Applications De Recherche Scientifique
Quantum Mechanics of Iron-Sulfur Clusters
Iron-sulfur clusters are fundamental in biological processes like electron transfer, redox chemistry, and oxygen sensing. A study by Sharma et al. (2014) presented the first quantum calculation of the electronic levels of iron-sulfur clusters, offering insights into their electronic structure and reactivity, which are key in processes like nitrogen fixation, respiration, and photosynthesis (Sharma et al., 2014).
Nature's Modular Structures
Beinert, Holm, and Münck (1997) highlighted the versatility and functional multiplicity of iron-sulfur proteins, found in all life forms. These proteins perform varied functions, including electron transfer, catalysis, and sensing of iron and oxygen, emphasizing their diverse roles in biology (Beinert et al., 1997).
Formation in Bacteria
Iron-sulfur clusters are complexly assembled and inserted into proteins, a process crucial for sustaining life. Frazzon and Dean (2003) discussed the intricacies of this process, highlighting the significance of these clusters in cellular functions and the potential toxicity of iron and sulfur in their free forms (Frazzon & Dean, 2003).
Role as Biological Sensors
Crack et al. (2014) explored the physicochemical properties of iron-sulfur clusters in transcriptional regulators, acting as sensors under various environmental conditions. Their study provided insights into the mechanisms of these clusters in detecting and responding to changes in conditions like oxygen levels and oxidative stress (Crack et al., 2014).
Structural Conversions
Holm and Lo (2016) focused on the reactivity of iron-sulfur clusters, particularly their structural conversions in biological systems. They emphasized the central role of these clusters in core conversion chemistry, vital in understanding various biochemical processes (Holm & Lo, 2016).
Biosynthesis and Functions
Johnson et al. (2005) detailed the biosynthesis and function of iron-sulfur clusters, including their role in electron transfer, enzyme activity, and gene expression regulation. They also discussed the different types of biosynthetic systems and the complex process of iron-sulfur cluster assembly (Johnson et al., 2005).
New Roles in Biology
Johnson (1998) highlighted recent advances in understanding iron-sulfur clusters, including their novel redox, regulatory, and enzymatic roles. This study brought attention to the emerging functions of these clusters in biological processes (Johnson, 1998).
Propriétés
Numéro CAS |
123920-05-8 |
|---|---|
Nom du produit |
IronSULFUR CLUSTER |
Formule moléculaire |
Fe4H4S4-4 |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
Clé InChI |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
SMILES canonique |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Synonymes |
allo-2-Octulose, 1,4,8-trideoxy-6,7-O-(1-methylethylidene)-5-O-(phenylmethyl)-, dimethyl acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



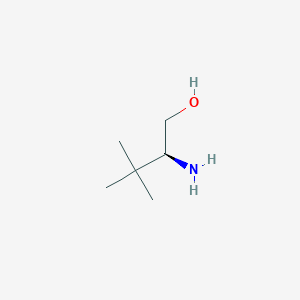
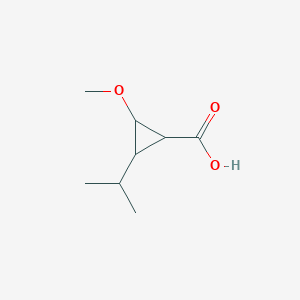
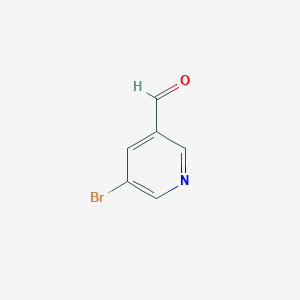
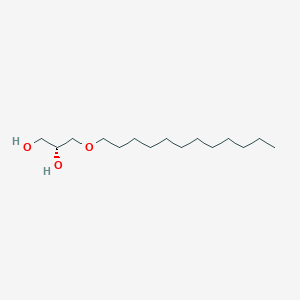
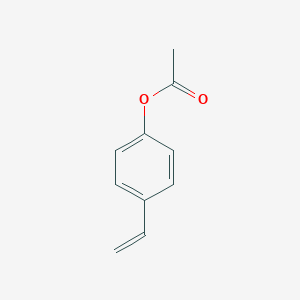

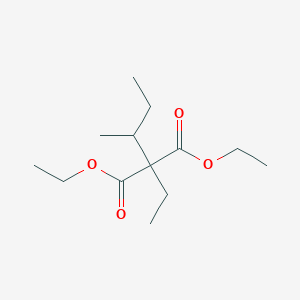

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)


